molecular formula C6H5BrIN B1461999 2-Bromo-3-iodo-5-methylpyridine CAS No. 65550-82-5

2-Bromo-3-iodo-5-methylpyridine

Cat. No.: B1461999
CAS No.: 65550-82-5
M. Wt: 297.92 g/mol
InChI Key: JRDURDSKNUSNRW-UHFFFAOYSA-N
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Description

2-Bromo-3-iodo-5-methylpyridine is a heterocyclic compound that contains pyridine, bromine, and iodine atoms in its structure. It has a molecular weight of 297.92 . The compound is off-white to yellow in color and appears as a powder .


Synthesis Analysis

The synthesis of pyridine derivatives, such as this compound, can be achieved through palladium-catalyzed Suzuki cross-coupling reactions . This process involves the use of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C6H5BrIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 . The compound’s structure is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with bromine, iodine, and a methyl group .


Physical and Chemical Properties Analysis

This compound has a melting point of 84-86°C . It is recommended to be stored at temperatures between 0-8°C .

Scientific Research Applications

Chemical Synthesis and Modification

2-Bromo-3-iodo-5-methylpyridine plays a significant role in the field of chemical synthesis and modification. This compound is involved in halogen/halogen displacement reactions in pyridines and other heterocycles. Schlosser and Cottet (2002) demonstrated that heating with bromotrimethylsilane can convert 2-chloropyridine into 2-bromopyridine and 2-chloro-6-methylpyridine into 2-bromo-6-methylpyridine, highlighting the reactivity and usefulness of bromo-substituted pyridines in chemical transformations (Schlosser & Cottet, 2002).

Suzuki Cross-Coupling Reactions

Ahmad et al. (2017) explored the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. They used a similar compound, 5-bromo-2-methylpyridin-3-amine, as a starting material, which underscores the potential of bromo-substituted pyridines like this compound in forming complex organic compounds through cross-coupling reactions (Ahmad et al., 2017).

Application in Anticancer Agent Synthesis

Song et al. (2004) described the synthesis of 5-bromopyridyl-2-magnesium chloride, a key intermediate in the preparation of Lonafarnib, an anticancer agent. This study emphasizes the importance of bromo-substituted pyridines in the synthesis of medically relevant compounds (Song et al., 2004).

Vibrational Spectroscopy and Molecular Docking Studies

Premkumar et al. (2016) conducted vibrational spectroscopy and molecular docking studies on 2-acetylamino-5-bromo-6-methylpyridine, demonstrating the application of bromo-substituted pyridines in computational chemistry and drug design. Their research on the anticancer activity based on molecular docking analysis highlighted the potential biomedical applications of such compounds (Premkumar et al., 2016).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-iodo-5-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of p38α mitogen-activated protein kinase inhibitors . This compound interacts with various enzymes and proteins, including p38α MAP kinase, which is a serine/threonine kinase involved in modulating cellular processes such as the release of pro-inflammatory cytokines . The interaction between this compound and p38α MAP kinase is crucial for the development of therapeutic strategies for cytokine-driven diseases like rheumatoid arthritis and psoriasis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of p38α MAP kinase, leading to changes in the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β . These changes can impact cell function and contribute to the development of therapeutic strategies for neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with p38α MAP kinase. This compound acts as an adenosine triphosphate (ATP) competitive inhibitor, binding to the enzyme’s active site and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the release of pro-inflammatory cytokines and modulation of various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Long-term exposure to this compound has been shown to affect cellular function, including changes in gene expression and cellular metabolism . The stability of the compound is crucial for its effectiveness in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit p38α MAP kinase activity and reduce the release of pro-inflammatory cytokines . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . It is essential to determine the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with p38α MAP kinase is a key aspect of its metabolic role, influencing the release of pro-inflammatory cytokines and other cellular processes . Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function in biochemical reactions . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms influence the compound’s interactions with biomolecules and its overall effectiveness in modulating cellular processes .

Properties

IUPAC Name

2-bromo-3-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDURDSKNUSNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654762
Record name 2-Bromo-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65550-82-5
Record name 2-Bromo-3-iodo-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65550-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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